molecular formula C14H11NO3S2 B051806 4-Cyano-3-(4-methoxyphenyl)-5-(methylthio)thiophene-2-carboxylic acid CAS No. 116493-07-3

4-Cyano-3-(4-methoxyphenyl)-5-(methylthio)thiophene-2-carboxylic acid

Cat. No. B051806
M. Wt: 305.4 g/mol
InChI Key: CGHMBDXBFGRSNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiophene derivatives often involves multi-step reactions including decarboxylation, esterification, and oxidative cyclization processes. For example, the synthesis of benzo[b]thiophene-2-carboxylic acids with methyl and methoxy groups involves decarboxylation to yield the corresponding thiophenes and esterification to their methyl esters (Campaigne & Abe, 1975).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their electronic and optical properties. Studies have shown that substituting thiophene moieties with groups like methoxy and cyano can significantly alter their photophysical properties, affecting their luminescence and quantum yields (Kim et al., 2021).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, including nucleophilic substitution, cyclization, and coupling reactions, to yield a wide range of heterocyclic compounds. These reactions are influenced by the nature of the substituents on the thiophene ring. For instance, the presence of a cyano group can facilitate nucleophilic addition reactions (Kisaki et al., 1974).

Physical Properties Analysis

The physical properties of thiophene derivatives, including solubility, melting point, and boiling point, are significantly influenced by their molecular structure. Substituents like the methoxy and methylthio groups can affect these properties by altering the compound's polarity and intermolecular interactions (Mahata et al., 2003).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are crucial for the application of thiophene derivatives in synthesis and material science. The introduction of electron-withdrawing groups like cyano can enhance the acidity of adjacent hydrogen atoms, facilitating deprotonation and subsequent chemical transformations (Corral & Lissavetzky, 1984).

Scientific Research Applications

Synthesis and Characterization

  • Benzo[b]thiophene derivatives, including those similar to the chemical , have been synthesized and characterized, providing insights into the formation of various substituted benzo[b]thiophenes and their potential applications in different fields (Campaigne & Abe, 1975).

Photophysical Properties

  • Studies on derivatives of thiophene, such as methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, reveal how substituents like methoxy and cyano groups can significantly influence luminescence properties, highlighting potential applications in materials science and optoelectronics (Kim et al., 2021).

Chemical Reactions and Compounds Formation

  • The formation of various compounds through reactions involving acylaminocyanoesters and thiophene derivatives, including crystallographic investigations, suggests potential applications in pharmaceuticals and material science (Golankiewicz et al., 1985).

Electrochemical and Electrochromic Performances

  • Electrochemical polymerization of thiophene derivatives has been explored for their electrochromic performances, indicating potential use in electronic devices and display technologies (Li et al., 2020).

Crystal Structure Analysis

  • Crystal structure analysis of compounds containing thiophene moieties, such as febuxostat, reveals detailed molecular arrangements, which is crucial for understanding and designing new materials and pharmaceuticals (Wu et al., 2015).

properties

IUPAC Name

4-cyano-3-(4-methoxyphenyl)-5-methylsulfanylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S2/c1-18-9-5-3-8(4-6-9)11-10(7-15)14(19-2)20-12(11)13(16)17/h3-6H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHMBDXBFGRSNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=C2C#N)SC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370987
Record name 4-Cyano-3-(4-methoxyphenyl)-5-(methylsulfanyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-3-(4-methoxyphenyl)-5-(methylthio)thiophene-2-carboxylic acid

CAS RN

116493-07-3
Record name 4-Cyano-3-(4-methoxyphenyl)-5-(methylsulfanyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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